methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate is a fluorinated aromatic compound featuring a benzocarboxylate ester core with a thioether-linked (2S)-configured trifluoro-2-hydroxypropyl substituent. The stereochemistry at the C2 position of the propyl chain and the presence of the trifluoromethyl group contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . The compound is commercially available (CymitQuimica, Ref: 54-PC10279) but lacks extensive published structural or pharmacological data, suggesting its primary use as a synthetic intermediate or research chemical .
Properties
IUPAC Name |
methyl 2-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVSYZMNULSCR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC[C@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves the introduction of the trifluoromethyl group, followed by subsequent functionalization. One common route is:
Preparation of 3,3,3-trifluoro-2-hydroxypropyl thiol.
Coupling this intermediate with methyl benzenecarboxylate under mild conditions to ensure the retention of the stereochemistry. Industrial production methods: Large-scale production mirrors lab-scale synthesis but emphasizes efficiency, yield, and purity. This might involve continuous flow reactors for better control over reaction parameters and scaling up the reagent quantities proportionally.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : May oxidize to form sulfoxides or sulfones.
Reduction: : Possible reduction of the ester group to alcohol.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution. Common reagents and conditions:
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Use of strong nucleophiles under acidic or basic conditions. Major products formed: Depending on the reaction, products like sulfoxides, sulfones, alcohol derivatives, or substituted benzene derivatives can be formed.
Scientific Research Applications
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate plays a role in:
Chemistry: : As a building block in organic synthesis, especially for producing fluorinated compounds.
Biology: : Studying enzyme interactions due to its unique structure.
Medicine: : Potential use in drug development for its trifluoromethyl group's bioisosteric properties.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound's activity often relates to its ability to interact with biological macromolecules. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl and sulfanyl groups enable versatile chemical reactions. These interactions can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on substitutions at the sulfur atom, aromatic ring systems, and fluorination patterns. Key comparisons include:
Key Findings:
Thioether vs. Sulfonylurea Linkages: The target compound’s thioether group (–S–) is less polar and more oxidatively labile than the sulfonylurea (–SO₂–NH–CO–NH–) linkages in herbicides like triflusulfuron-methyl . Sulfonylureas exhibit herbicidal activity by inhibiting plant acetolactate synthase, whereas the target compound’s biological role remains uncharacterized .
Fluorination and Stereochemistry: The (2S)-trifluoro-2-hydroxypropyl group introduces both stereochemical specificity and fluorine-driven hydrophobicity.
Synthetic Pathways :
- The pyridine analog () was synthesized via acid-catalyzed thioether formation, a method likely applicable to the target compound. However, the stereospecific introduction of the (2S)-hydroxy group may require asymmetric synthesis or chiral resolution .
Biological Activity
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate is a compound with notable biological activity due to its unique trifluoromethyl and sulfanyl groups. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H11F3O3S
- Molecular Weight : 280.26 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial effects against a range of pathogens. In vitro studies demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In addition to its antimicrobial activity, the compound has shown promise in reducing inflammation. In animal models, it was observed to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanism through which this compound exerts its effects is thought to involve the inhibition of bacterial cell wall synthesis and modulation of inflammatory pathways. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets.
Case Studies
-
Study on Antibacterial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of the compound against resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.
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Anti-inflammatory Effects in Vivo :
- In a model of induced arthritis, administration of the compound resulted in reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
